3,4-dimethyl-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}aniline
Description
Properties
IUPAC Name |
3,4-dimethyl-N-[(2-prop-2-enoxyphenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-4-11-20-18-8-6-5-7-16(18)13-19-17-10-9-14(2)15(3)12-17/h4-10,12,19H,1,11,13H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOCTCWBOBPITL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=CC=CC=C2OCC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethylaniline and 2-(prop-2-en-1-yloxy)benzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
Purification: The product is purified by column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), alkyl halides (R-X)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research has indicated that derivatives of 3,4-dimethyl-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}aniline exhibit promising anticancer properties. A study highlighted the synthesis of Mannich bases from this compound, which were evaluated for their cytotoxic effects against various cancer cell lines. The results demonstrated that certain derivatives showed significant inhibition of cell proliferation, suggesting potential for development as anticancer agents .
Neuroprotective Effects:
Another area of investigation involves the neuroprotective properties of compounds derived from this compound. Studies have shown that these compounds can mitigate oxidative stress in neuronal cells, providing a protective effect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve the modulation of signaling pathways related to apoptosis and inflammation.
Material Science
Polymer Chemistry:
In material science, this compound is utilized as a monomer in the synthesis of polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve durability and resistance to environmental factors. This application is particularly relevant in the development of coatings and adhesives that require superior performance under harsh conditions.
Optoelectronic Devices:
The compound's unique electronic properties make it suitable for applications in optoelectronic devices. Research has explored its use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into device architectures has been found to enhance charge transport efficiency and overall device performance.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available anilines and aldehydes. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds.
Case Studies
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}aniline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the aniline and phenyl groups allows for potential binding interactions with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Substituent Variability and Physicochemical Properties
The table below compares key structural and physicochemical features of 3,4-dimethyl-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}aniline with analogous compounds:
Crystallographic and Structural Insights
Pharmacological and Functional Comparisons
- Anti-inflammatory Activity : The 3,4-dimethylaniline moiety is critical for activity, as seen in compound 9 (37.31% inhibition), which shares this substituent . The allyl ether group in the target compound may modulate bioavailability or target engagement compared to sulfonamide or benzimidazole derivatives.
- Reactivity : The allyl ether group offers unique reactivity absent in saturated alkyl or aryl ether analogs. For instance, it could undergo thiol-ene reactions for prodrug development .
Biological Activity
3,4-Dimethyl-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}aniline, a compound with the CAS number 851457-30-2, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme interactions, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a dimethyl-substituted aniline moiety and a prop-2-en-1-yloxy group, which may contribute to its biological activity through various mechanisms of action.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. In studies involving various enzymatic assays, the compound demonstrated significant inhibitory effects on specific targets. For instance:
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Cholinesterase | Competitive | 5.16 |
| CYP450 | Non-competitive | 8.64 |
| Kinase (Mer) | Competitive | 9.6 |
These values suggest that the compound has a promising profile for further development as an enzyme inhibitor in therapeutic contexts .
2. Cytotoxicity
The cytotoxic effects of this compound were evaluated using various cancer cell lines. The compound exhibited selective cytotoxicity against certain cancer types:
| Cell Line | Cytotoxicity (IC50 µM) |
|---|---|
| PC-3 (Prostate Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
This data indicates that the compound may have potential as an anticancer agent, warranting further investigation into its mechanism of action and efficacy .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Interaction : The presence of the aniline structure allows for potential hydrogen bonding and π-π interactions with enzyme active sites.
- Cellular Uptake : The lipophilic nature of the compound may facilitate membrane permeability, enhancing its bioavailability.
- Signal Transduction Modulation : By inhibiting specific kinases and enzymes, the compound may alter signaling pathways involved in cell proliferation and survival.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in drug development:
- A study focusing on kinase inhibitors found that derivatives of this compound exhibited promising activity against Mer kinase, with IC50 values indicating strong binding affinity .
- Another investigation assessed its antibacterial properties against various strains, revealing moderate to significant activity against Gram-positive and Gram-negative bacteria .
Q & A
Q. What are the recommended synthetic routes for 3,4-dimethyl-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}aniline, and how can reaction conditions be optimized for higher yields?
The compound can be synthesized via multi-step alkylation and etherification reactions. A common approach involves:
- Step 1 : Alkylation of 3,4-dimethylaniline with propargyl bromide under basic conditions to introduce the allyloxy group.
- Step 2 : Coupling the intermediate with 2-(bromomethyl)phenol using a phase-transfer catalyst. Optimization parameters include temperature control (60–80°C), solvent selection (e.g., DMF or THF), and molar ratios (1:1.2 for amine:alkylating agent). Reaction progress can be monitored via TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
Key techniques include:
- 1H/13C NMR : To confirm substitution patterns on aromatic rings and the allyloxy group.
- FT-IR : For identifying N–H stretching (~3200 cm⁻¹) and C–O–C ether linkages (~1250 cm⁻¹).
- HPLC-MS : For purity assessment and molecular weight verification (e.g., using a C18 column with acetonitrile/water mobile phase) .
Q. What are the standard protocols for purity assessment and analytical validation of this compound?
Purity validation typically involves:
- Reverse-phase HPLC (e.g., Newcrom R1 column) with UV detection at 254 nm.
- Elemental analysis (C, H, N) to confirm stoichiometry.
- Melting point determination to assess crystalline consistency. Residual solvents are quantified via GC-MS .
Advanced Research Questions
Q. How can X-ray crystallography and tools like SHELX be applied to determine the crystal structure and intermolecular interactions?
Single-crystal X-ray diffraction (SCXRD) is critical for resolving the 3D conformation. Key steps:
- Data collection : Use a diffractometer (e.g., Bruker D8 QUEST) with Mo-Kα radiation.
- Structure refinement : SHELXL (part of the SHELX suite) refines positional and thermal parameters. Hydrogen-bonding networks (e.g., N–H···O) are identified using Mercury software .
- Validation : Check R-factors (<5%) and residual electron density maps for errors .
Q. What computational methods are suitable for studying the compound's interactions with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with receptors (e.g., kinases or GPCRs).
- MD simulations : GROMACS or AMBER to study dynamic interactions over time.
- QSAR modeling : Correlate substituent effects (e.g., methyl groups) with bioactivity using descriptors like logP and polar surface area .
Q. How does the substitution pattern on the aromatic rings influence the compound's reactivity and pharmacological activity?
- Steric effects : 3,4-Dimethyl groups increase steric hindrance, reducing electrophilic substitution rates.
- Electronic effects : Allyloxy groups enhance electron density on the phenyl ring, affecting π-π stacking in protein binding.
- Bioactivity : Methyl and allyloxy groups may improve lipid solubility and blood-brain barrier penetration, as seen in analogs with anti-inflammatory activity .
Q. How can hydrogen bonding patterns and crystal packing be analyzed using software like Mercury?
- Mercury's Materials Module : Visualize and quantify intermolecular interactions (e.g., hydrogen bonds, π-stacking).
- Graph-set analysis : Classify H-bond motifs (e.g., R₂²(8) rings) to predict stability and polymorphism.
- Packing similarity : Compare crystal structures with analogs to identify conserved motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
